SKF 83959 臭化水素酸塩

概要

説明

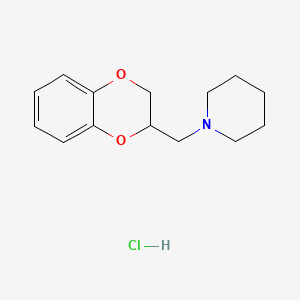

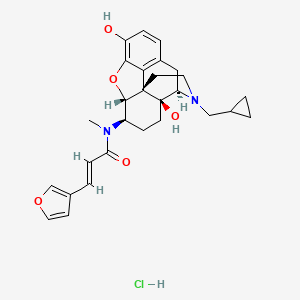

SKF 83959 (臭化水素酸塩) は、選択的ドーパミン D1 受容体部分アゴニストとして知られている化学化合物です。また、シグマ-1 受容体のアロステリックモジュレーターでもあります。 この化合物はベンザゼピンファミリーに属し、認知機能障害の改善に可能性を示しており、神経薬理学の関心の対象となっています .

科学的研究の応用

SKF 83959 (hydrobromide) has a wide range of scientific research applications:

Neuropharmacology: It is used to study dopamine signaling pathways and their role in various neurological disorders, including Parkinson’s disease and Alzheimer’s disease

Cognitive Dysfunction: The compound has shown potential in improving cognitive functions, making it a candidate for research in cognitive impairment and related conditions.

Neuroprotection: SKF 83959 (hydrobromide) exhibits neuroprotective effects, which are being explored for potential therapeutic applications in neurodegenerative diseases.

Behavioral Studies: It is used in animal models to study the effects of dopamine receptor modulation on behavior.

作用機序

SKF 83959 (臭化水素酸塩) は、主にホスホイノシトール結合 D1 受容体の選択的活性化を通じてその効果を発揮します。また、シグマ-1 受容体のアロステリックモジュレーターとしても作用します。この化合物は、ERK1/2 経路を活性化することにより、培養アストロサイトの移動を促進します。 さらに、これらのメカニズムを通じて神経保護効果と抗パーキンソン効果を発揮します .

類似化合物の比較

SKF 83959 (臭化水素酸塩) は、ドーパミン D1 受容体部分アゴニストとシグマ-1 受容体アロステリックモジュレーターの両方の役割を果たすという二重の役割のために独特です。類似の化合物には以下が含まれます。

SKF 38393 (塩酸塩): 別のドーパミン D1 受容体アゴニストですが、シグマ-1 受容体モジュレーションは欠けています。

SCH 23390 (塩酸塩): 選択的ドーパミン D1 受容体アンタゴニスト。

キンピロール (塩酸塩): ドーパミン D2 受容体アゴニスト

これらの化合物は、受容体の選択性と作用機序が異なり、SKF 83959 (臭化水素酸塩) の独特の特性が強調されます。

生化学分析

Biochemical Properties

SKF 83959 hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, SKF 83959 hydrobromide acts as an atypical agonist of the D1 dopamine receptor and an allosteric modulator of the sigma-1 receptor. These interactions are essential for its neuroprotective and anti-parkinsonian effects. The compound promotes the migration of cultured astrocytes through the activation of ERK1/2 pathways .

Cellular Effects

SKF 83959 hydrobromide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 83959 hydrobromide has been shown to protect retinal ganglion cells from oxidative stress-induced injury by activating the extracellular signal-regulated kinase/p38 pathways . Additionally, it promotes the migration of cultured astrocytes, highlighting its impact on cellular dynamics .

Molecular Mechanism

The molecular mechanism of SKF 83959 hydrobromide involves its interaction with dopamine D1-like receptors and sigma-1 receptors. As a partial agonist of the D1 receptor, SKF 83959 hydrobromide selectively activates phosphoinositol-linked D1 receptors, leading to neuroprotective effects. It also acts as an allosteric modulator of the sigma-1 receptor, enhancing the binding and delaying the dissociation of selective sigma-1 receptor agonists . These interactions contribute to its therapeutic potential in neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SKF 83959 hydrobromide change over time. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies. For example, sub-chronic administration of SKF 83959 hydrobromide in bilaterally MPTP-treated rhesus monkeys showed stable therapeutic effects and limited dyskinetic effects that wore off over time . This indicates its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of SKF 83959 hydrobromide vary with different dosages in animal models. In studies involving MPTP-treated rhesus monkeys, SKF 83959 hydrobromide was administered at doses of 0.5 mg/kg and 1.0 mg/kg. The compound increased goal-directed limb movements in all animals, including those unresponsive to L-dopa. Higher doses were associated with undesired effects such as oro-facial dyskinesia and dystonia . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

SKF 83959 hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s neuroprotective effects are mediated through the activation of the extracellular signal-regulated kinase/p38 pathways, which play a crucial role in cellular metabolism and stress response .

Transport and Distribution

The transport and distribution of SKF 83959 hydrobromide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical for its therapeutic effects. SKF 83959 hydrobromide has been shown to modulate dopamine signaling in brain and liver tissues, indicating its widespread distribution and impact on various organ systems .

Subcellular Localization

SKF 83959 hydrobromide exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, SKF 83959 hydrobromide promotes the migration of cultured astrocytes by activating ERK1/2 pathways, highlighting its role in cellular dynamics and subcellular localization .

準備方法

SKF 83959 (臭化水素酸塩) の合成は、ベンザゼピンコアの調製から始まり、いくつかのステップを伴います。合成経路には一般的に以下のステップが含まれます。

ベンザゼピンコアの形成: これは、適切な前駆体を特定の条件下で環化させることを伴います。

官能基の導入: クロロ化と水酸化は、ベンザゼピン環の所望の位置にクロロ基とヒドロキシル基を導入するために実行されます。

メチル化: 特定の位置でのメチル基の導入は、メチル化反応によって達成されます。

臭化水素酸塩の形成: 最後のステップは、化合物の溶解性と安定性を高めるために、臭化水素酸塩の形成を伴います.

化学反応の分析

SKF 83959 (臭化水素酸塩) は、以下を含むさまざまな化学反応を起こします。

酸化: ベンザゼピン環上のヒドロキシル基は、特定の条件下で酸化することができます。

還元: この化合物は、特にクロロ基で還元反応を起こすことができます。

置換: クロロ基は、適切な試薬を使用して他の官能基と置換することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤が含まれます。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

SKF 83959 (臭化水素酸塩) は、幅広い科学研究への応用があります。

類似化合物との比較

SKF 83959 (hydrobromide) is unique due to its dual role as a dopamine D1-like receptor partial agonist and sigma-1 receptor allosteric modulator. Similar compounds include:

SKF 38393 (hydrochloride): Another dopamine D1 receptor agonist but lacks the sigma-1 receptor modulation.

SCH 23390 (hydrochloride): A selective dopamine D1 receptor antagonist.

Quinpirole (hydrochloride): A dopamine D2-like receptor agonist

These compounds differ in their receptor selectivity and mechanisms of action, highlighting the unique properties of SKF 83959 (hydrobromide).

特性

IUPAC Name |

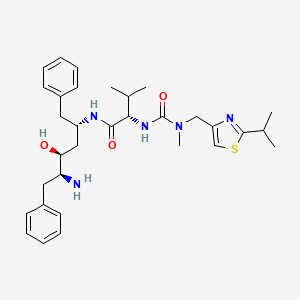

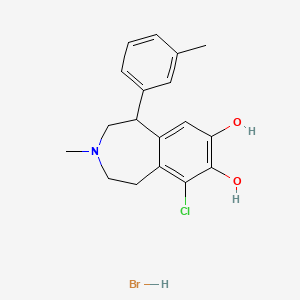

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYWNBUFNGHNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042629 | |

| Record name | SKF 83959 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67287-95-0 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SKF-83959 hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83959 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-83959 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB1Z2NM8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。